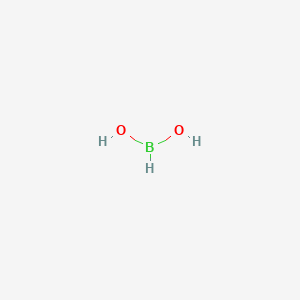

Dihydroxyborane

Übersicht

Beschreibung

Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.

Wissenschaftliche Forschungsanwendungen

Catalytic Reduction of CO2

Dihydroxyborane, in the form of a dihydrido iron catalyst, has been employed in the catalytic reduction of CO2. It plays a critical role in forming various chemical bonds, such as C-N, C-O, and C-C, by selectively reducing CO2 into bis(boryl)acetal or methoxyborane, depending on the hydroborane used as a reductant. This process presents a versatile source of methylene, facilitating the creation of new chemical bonds (Jin et al., 2015).

Interfacial Chemistry with Silica

Dihydroxyborane, as diborane (B2H6), has demonstrated significant interactions in its interfacial chemistry with hydroxylated silica. This is evident from the in situ Fourier-transform infrared spectroscopy and temperature-programmed desorption studies, revealing the reversible hydrogen-bonding interactions between diborane and interfacial silanol groups on silica (Jones et al., 2021).

Rheological Properties in Solution

Research into the effect of dihydroxy alcohols on the rheological properties of sodium carboxymethylcellulose (Na-CMC) solutions has highlighted the potential applications of dihydroxyborane in developing fluids with properties of weak physical gels and viscoelastic fluids. This study is particularly relevant for drug carriers and cosmetics where rheological properties are crucial (Wagner et al., 2023).

Hydrogen Storage and Release

The creation of polyboramines containing Lewis pairs in their backbone has been explored using dihydroxyborane. These polyboramines act as hydrogen reservoirs and display a unique thermal profile for hydrogen release. This feature could have potential applications in hydrogenation processes and in the field of hydrogen storage (Ledoux et al., 2015).

Microbial Production of Diols

Dihydroxyborane's relevance extends to the microbial production of diols, which are chemicals with two hydroxyl groups. These diols have broad applications in chemicals and fuels, being considered platform green chemicals. The microbial production of these diols represents a significant area of interest in biotechnology (Zeng & Sabra, 2011).

Synthesis and Properties of Carborane-functionalized Dendrimers

The synthesis of carborane-functionalized aliphatic polyester dendrimers has been explored, indicating the potential of dihydroxyborane in creating structures with unique properties, such as aqueous solubility and the ability to exhibit a lower critical solution temperature. These features have implications for materials science and medicinal applications (Parrott et al., 2005).

Eigenschaften

CAS-Nummer |

74930-82-8 |

|---|---|

Produktname |

Dihydroxyborane |

Molekularformel |

BH3O2 |

Molekulargewicht |

45.84 g/mol |

IUPAC-Name |

boronic acid |

InChI |

InChI=1S/BH3O2/c2-1-3/h1-3H |

InChI-Schlüssel |

ZADPBFCGQRWHPN-UHFFFAOYSA-N |

SMILES |

B(O)O |

Kanonische SMILES |

B(O)O |

Herkunft des Produkts |

United States |

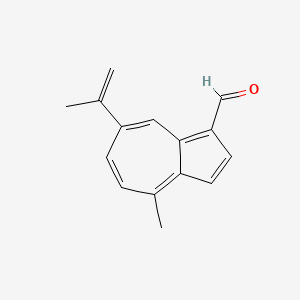

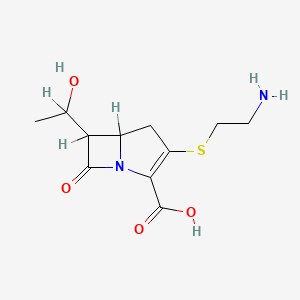

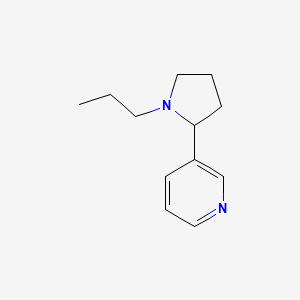

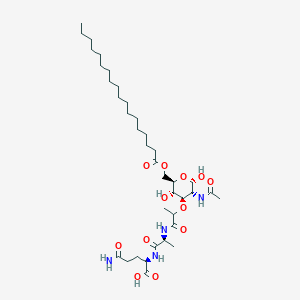

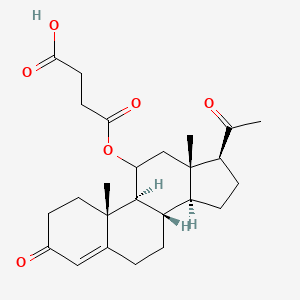

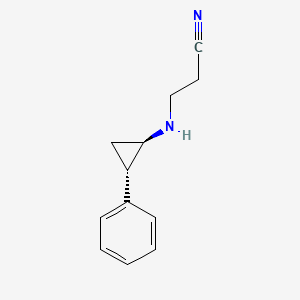

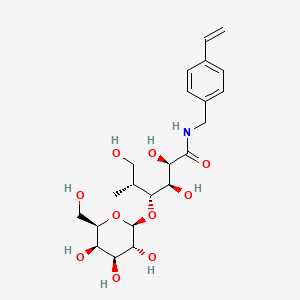

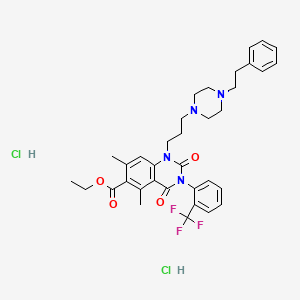

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)